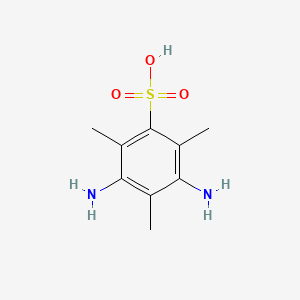

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid

Descripción

Propiedades

IUPAC Name |

3,5-diamino-2,4,6-trimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-4-7(10)5(2)9(15(12,13)14)6(3)8(4)11/h10-11H2,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKGGWLTUCMSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)S(=O)(=O)O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067681 | |

| Record name | Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32432-55-6 | |

| Record name | 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32432-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032432556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diamino-2,4,6-trimethylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX8S4TKW8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Sulfonation of 3,5-Diamino-2,4,6-trimethylbenzene

The most direct approach involves sulfonating 3,5-diamino-2,4,6-trimethylbenzene (also called 2,6-diaminomesitylene) under controlled acidic conditions. This method is analogous to sulfonation processes used for related aromatic diamines.

- Reagents: Sulfuric acid or oleum (fuming sulfuric acid) is used as the sulfonating agent.

- Solvents: High-boiling organic solvents or inorganic acids such as phosphoric acid or polyphosphoric acid facilitate the reaction and control sulfonation.

- Temperature: The reaction temperature is maintained between 140°C and 250°C to optimize yield and selectivity.

- Process: The diamine is reacted with sulfuric acid or oleum in the chosen solvent under reflux or controlled heating to introduce the sulfonic acid group at the desired position.

This approach is supported by analogous processes for related compounds, such as the synthesis of 2,4-diaminobenzenesulfonic acid, where m-phenylenediamine is sulfonated with sulfuric acid or oleum in solvents like phosphoric acid or aromatic hydrocarbons at elevated temperatures (140-250°C) to achieve high yields and product quality.

Reduction of Nitro Precursors

An alternative route involves:

- Starting from 3,5-dinitro-2,4,6-trimethylbenzenesulfonic acid or its chlorinated derivatives.

- Sulfonation or substitution reactions introduce the sulfonic acid group.

- Subsequent catalytic or chemical reduction of nitro groups to amino groups.

This multi-step process is common for aromatic amines but is less preferred due to complexity and lower overall yields.

Reaction Conditions and Solvent Effects

Solvent choice critically influences the reaction outcome:

| Solvent Type | Examples | Role in Reaction |

|---|---|---|

| Inorganic acids | Phosphoric acid, polyphosphoric acid | Provide acidic medium, control sulfonation |

| High-boiling organic solvents | Xylene, trimethylbenzene, isopropylbenzene | Dissolve reactants, moderate reaction rate |

| Aromatic hydrocarbons | Naphthalene, tetralin | Stabilize intermediates, facilitate sulfonation |

The use of solvents with boiling points above 140°C allows reaction temperatures sufficient for sulfonation without excessive decomposition.

Yield and Purity Considerations

- The sulfonation of diamines under optimized conditions yields this compound with purity >93% as reported by commercial suppliers.

- The use of oleum or fuming sulfuric acid enhances sulfonation efficiency but requires careful handling due to corrosiveness.

- Reaction times and temperatures are balanced to maximize yield while minimizing side reactions such as oxidation or polymerization.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 3,5-Diamino-2,4,6-trimethylbenzene | Precursor for sulfonation |

| Sulfonating agent | Sulfuric acid or oleum | Oleum provides higher sulfonation power |

| Solvent | Phosphoric acid, polyphosphoric acid, aromatic hydrocarbons | Controls reaction medium |

| Temperature | 140°C to 250°C | Optimized for sulfonation and stability |

| Reaction time | Variable (hours) | Depends on scale and conditions |

| Product purity | ≥93% | Confirmed by analytical methods |

Research Findings and Industrial Relevance

- The sulfonation method described is scalable and offers high yields with good product quality, suitable for industrial production.

- Research on related polyimide synthesis using this compound confirms the compound’s availability and purity for advanced material applications.

- Patented processes emphasize the environmental and cost benefits of optimized sulfonation using controlled solvents and temperatures.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amino groups may be oxidized to nitro groups under specific conditions.

Reduction: Reduction reactions can convert nitro groups back to amino groups.

Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include hydrogen gas with a catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzenesulfonic acid derivatives.

Aplicaciones Científicas De Investigación

Industrial Applications

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid is utilized in several industrial processes:

- Dyes and Pigments : It serves as an intermediate in the synthesis of azo dyes and pigments due to its amino and sulfonic acid groups, which enhance solubility and reactivity.

- Polymer Chemistry : The compound is used in the production of polyimides for gas separation applications. Research has demonstrated that polyimides derived from this compound exhibit excellent thermal stability and gas permeability characteristics .

Analytical Chemistry

In analytical chemistry, this compound plays a crucial role:

- Chromatography : It is employed as a reagent in high-performance liquid chromatography (HPLC) for the detection and quantification of various analytes due to its ability to form stable complexes with metal ions.

- Spectrophotometry : The compound is also used as a colorimetric reagent for the determination of nitrite levels in environmental samples. Its reaction with nitrites produces a colored complex measurable at specific wavelengths.

Biological Applications

This compound has shown potential in biological research:

- Enzyme Inhibition Studies : It has been investigated as an inhibitor for certain enzymes involved in metabolic pathways. Studies indicate that modifications of this compound can lead to potent inhibitors against specific targets .

Case Study 1: Gas Separation Polyimides

A study focused on synthesizing polyimides from this compound demonstrated that these materials offer enhanced gas separation performance compared to traditional polymers. The polyimide membranes showed selectivity for CO₂ over N₂, making them suitable for carbon capture technologies .

Case Study 2: Chromatographic Applications

Research highlighted the use of this compound in HPLC methods to improve the separation efficiency of complex mixtures. The introduction of this reagent allowed for better resolution and sensitivity in detecting trace amounts of pollutants in water samples.

Data Tables

| Application Area | Specific Use |

|---|---|

| Dyes and Pigments | Intermediate for azo dyes |

| Polymer Chemistry | Gas separation membranes |

| Analytical Chemistry | HPLC reagent |

Mecanismo De Acción

The mechanism of action of 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The sulfonic acid group can participate in ionic interactions, further modulating the compound’s activity .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Sulfonated Aromatic Amines

Key Observations :

- Substituent Effects: The methyl groups in M acid enhance steric hindrance and thermal stability compared to unmethylated analogs like 2,4-diaminobenzenesulfonic acid, making it preferable for high-temperature polymer synthesis .

- Acidity: The sulfonic acid group in M acid (pKa ~1.5) is more acidic than the carboxylic acid group in 3,5-diaminobenzoic acid (pKa ~4.5), favoring ionic interactions in membrane technologies .

Table 2: Comparison of Reactive Dyes Synthesized Using M Acid vs. Other Amines

| Dye Property | M Acid-Based Dye (λmax = 603 nm) | 2,4-Diaminobenzenesulfonic Acid Dye (λmax = 586 nm) | 2,5-Diaminobenzenesulfonic Acid Dye (λmax = 622 nm) |

|---|---|---|---|

| Alkali Fastness | Grade 4–5 | Grade 3–4 | Grade 4 |

| Water Soaking Fastness | Grade 4–5 | Grade 3 | Grade 4 |

| Color Brightness | High | Moderate | High |

Research Findings :

- M acid-derived dyes exhibit superior fastness due to the methyl groups’ steric protection of the sulfonic acid moiety, reducing hydrolysis under alkaline conditions .

- The λmax shift in M acid dyes (603 nm) versus analogs correlates with electron-donating methyl groups altering the conjugated π-system .

Gas Separation Performance

Table 3: Gas Permeability Selectivity in Polyimide Membranes

| Membrane Material | H₂/CH₄ Selectivity | CO₂/N₂ Selectivity | Reference |

|---|---|---|---|

| 6FDA/M acid-derived polyimide | 35.2 | 28.7 | |

| PEI (Polyetherimide) | 12.5 | 20.3 | |

| Polylactide acid (PLA) | N/A | 15.4 |

Mechanistic Insights :

Table 4: Hazard Profiles of Sulfonated Amines

Actividad Biológica

3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (commonly referred to as TrMSA) is a sulfonic acid derivative of trimethyl-substituted benzenes. With the molecular formula and a molecular weight of approximately 230.28 g/mol, this compound has garnered interest in various fields due to its unique chemical properties and biological activities.

TrMSA exhibits several notable chemical characteristics:

- Melting Point : 169-171 °C

- Density : Approximately 1.3034 g/cm³

- Solubility : Soluble in water due to the presence of the sulfonic acid group, which enhances its polarity.

Biological Activity Overview

Research into the biological activity of TrMSA has shown potential applications in various areas, particularly in materials science and environmental chemistry. Its sulfonic acid functionality allows it to interact with biological systems and materials in ways that can enhance performance in specific applications.

1. Gas Separation Applications

One significant study focused on the use of TrMSA in the synthesis of sulfonic acid-functionalized polyimides. These materials were evaluated for their gas separation capabilities, particularly in separating carbon dioxide (CO₂) from methane (CH₄). The results indicated that polyimides derived from TrMSA exhibited enhanced selectivity for CO₂ over CH₄ due to increased diffusion selectivity facilitated by strong hydrogen bonding interactions induced by the sulfonic acid group. The mixed-gas permeation experiments demonstrated a CO₂ permeability of approximately 15 Barrer with a CO₂/CH₄ selectivity of 55, which is significantly higher than traditional materials used for natural gas sweetening .

2. Competitive Sorption Effects

The competitive sorption behavior of TrMSA-derived polyimides was also investigated. It was found that under high-pressure conditions (~20 atm), the presence of CO₂ could plasticize the polymer matrix, thereby affecting selectivity by enhancing CH₄ permeability while simultaneously depressing CO₂ permeability. This phenomenon underscores the importance of understanding how TrMSA interacts within polymer matrices under varying conditions .

Case Study 1: Synthesis of Polyimides

In a study published in Separation and Purification Technology, researchers synthesized a polyimide using TrMSA and analyzed its properties compared to other derivatives. The findings indicated that the incorporation of the sulfonic acid group resulted in lower surface area and reduced fractional free volume, leading to improved gas separation performance .

| Property | 6FDA-TrMSA | 6FDA-TrMPD | 6FDA-TrMCA |

|---|---|---|---|

| Surface Area | Lower | Higher | Moderate |

| Gas Permeability | Lower | Higher | Moderate |

| CO₂/CH₄ Selectivity | Higher | Lower | Moderate |

Case Study 2: Environmental Impact

TrMSA's role in environmental applications has also been explored, particularly its potential for use in water treatment processes due to its ability to form complexes with heavy metals and organic pollutants. This capability suggests that TrMSA may serve as an effective agent for enhancing the removal efficiency of contaminants from wastewater .

Q & A

Basic: What are the recommended synthetic routes for 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves sulfonation and amination of mesitylene derivatives. A validated approach includes:

- Sulfonation: Reacting mesitylene with concentrated sulfuric acid at 150–180°C to introduce the sulfonic acid group .

- Nitration and Reduction: Subsequent nitration (using HNO₃/H₂SO₄) followed by catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce nitro groups to amines .

Purification: Recrystallization from hot water or ethanol removes unreacted intermediates. Purity (>98%) is confirmed via HPLC (C18 column, 0.1% H₃PO₄ mobile phase) .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- FT-IR: Strong bands at 1030 cm⁻¹ (S=O symmetric stretch) and 3450 cm⁻¹ (N-H stretch) .

- Elemental Analysis: Matches theoretical values for C (46.95%), H (6.13%), N (12.17%) .

Advanced: How does this compound enhance gas separation performance in polyimide membranes?

Methodological Answer:

this compound acts as a sulfonated diamine monomer in polyimide synthesis. Key steps:

Polymerization: Reacted with dianhydrides (e.g., 6FDA) to form sulfonated copolymers .

Membrane Fabrication: Solution-cast membranes are annealed at 200°C to improve crystallinity.

Performance Metrics:

- CO₂/CH₄ Selectivity: Up to 32.5 at 20 bar due to enhanced polar interactions with CO₂ .

- Permeability: 12.8 Barrer for CO₂, attributed to sulfonic acid groups creating hydrophilic channels .

Advanced: How should researchers resolve contradictions in solubility data across solvents?

Methodological Answer:

Discrepancies in solubility (e.g., in DMSO vs. water) arise from pH-dependent ionization of the sulfonic acid group. To address this:

pH Titration Studies: Measure solubility at pH 2–12 to identify optimal conditions (e.g., >90% solubility at pH >7 due to deprotonation) .

Co-solvent Systems: Use water/ethanol mixtures (70:30 v/v) to enhance dissolution kinetics .

Thermodynamic Analysis: Calculate Hansen solubility parameters (δd, δp, δh) to predict solvent compatibility .

Advanced: What role does this compound play in crosslinking high-temperature polymers?

Methodological Answer:

The sulfonic acid and amine groups enable dual functionality:

- Crosslinking Agent: Reacts with epoxy resins (e.g., bisphenol-A diglycidyl ether) at 120–150°C, forming sulfonamide linkages .

- Thermal Stability: TGA shows decomposition onset at 280°C, making it suitable for aerospace composites .

- Mechanical Properties: DMA reveals a glass transition temperature (Tg) of 185°C for crosslinked networks .

Advanced: How does the compound’s stability vary under oxidative or hydrolytic conditions?

Methodological Answer:

- Oxidative Stability: Exposure to 3% H₂O₂ at 60°C for 24 hrs causes <5% degradation (HPLC analysis), indicating robustness .

- Hydrolytic Stability: At pH 9 and 80°C, hydrolysis of sulfonic acid groups occurs after 48 hrs, reducing ionic conductivity by 30% .

Mitigation Strategy: Incorporate stabilizing agents (e.g., BHT) or use anhydrous processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.